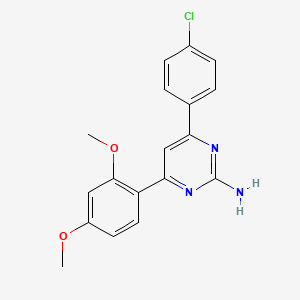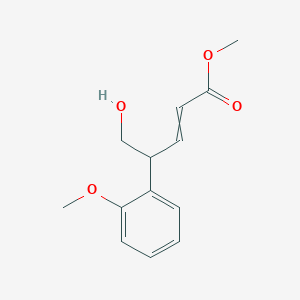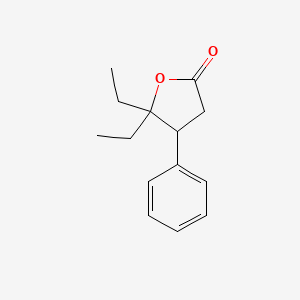![molecular formula C26H27NO3 B12563513 Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- CAS No. 192565-83-6](/img/structure/B12563513.png)
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound features a benzoic acid core with a hydroxydiphenylmethyl group and a piperidinylmethyl substituent, making it a unique and versatile molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- typically involves multiple steps. One common method includes the reaction of methyl-4-(4-halo-1-oxobutyl)-α,α-dimethylphenyl acetate with α,α-diphenyl-4-piperidinemethanol in an alkyl nitrile solvent. This reaction produces 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]-benzoic acid alkyl ester, which is then converted into the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The piperidinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce an alcohol. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- involves its interaction with specific molecular targets and pathways. The hydroxydiphenylmethyl group can interact with various enzymes and receptors, modulating their activity. The piperidinylmethyl group may enhance the compound’s binding affinity and specificity, leading to targeted effects in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diphenylhydroxymethyl)benzoic acid
- 4-Hydroxybenzoic acid
- Benzoic acid derivatives
Uniqueness
Benzoic acid, 4-[[4-(hydroxydiphenylmethyl)-1-piperidinyl]methyl]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
192565-83-6 |
|---|---|
Formule moléculaire |
C26H27NO3 |
Poids moléculaire |
401.5 g/mol |
Nom IUPAC |
4-[[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C26H27NO3/c28-25(29)21-13-11-20(12-14-21)19-27-17-15-24(16-18-27)26(30,22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,24,30H,15-19H2,(H,28,29) |
Clé InChI |
YDQNXFIMUXRGPA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-2-phenylfuro[3,2-b]pyridine](/img/structure/B12563464.png)


![Methyl 4-{2-[2-(benzyloxy)ethoxy]ethoxy}butanoate](/img/structure/B12563482.png)

![1-{[(Thiophen-3-yl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12563498.png)
![Benzeneacetamide, N-(1-methyl-2-phenylethyl)-N-[(methylsulfonyl)oxy]-](/img/structure/B12563506.png)

![{2-Methyl-2-[2-(octyloxy)ethyl]-1,3-dioxolan-4-YL}methanol](/img/structure/B12563510.png)
![Bis{2-[(1S)-1-methoxypropyl]phenyl}diselane](/img/structure/B12563515.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-histidyl-L-lysinamide](/img/structure/B12563519.png)
![2-{[(2-Methyl-1-phenylpropan-2-yl)oxy]carbonyl}benzoate](/img/structure/B12563522.png)

